An In-depth Technical Guide to 4-Ethyl-2-hydroxybenzoic Acid: Physical and Chemical Properties
An In-depth Technical Guide to 4-Ethyl-2-hydroxybenzoic Acid: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-hydroxybenzoic acid, also known as 4-ethylsalicylic acid, is an aromatic organic compound with potential applications in various scientific fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available experimental and theoretical data. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Chemical Identity and Structure
IUPAC Name: 4-Ethyl-2-hydroxybenzoic acid Synonyms: 4-Ethylsalicylic acid CAS Number: 22890-53-5[1][2] Molecular Formula: C₉H₁₀O₃[1][2] Molecular Weight: 166.17 g/mol [1]
The molecular structure of 4-Ethyl-2-hydroxybenzoic acid consists of a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group at position 2, and an ethyl group at position 4.
Physical Properties
A summary of the key physical properties of 4-Ethyl-2-hydroxybenzoic acid is presented in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | 313 °C at 760 mmHg | [2] |
| Density | 1.247 g/cm³ | [2] |
| Flash Point | 157.3 °C | [2] |
| Vapor Pressure | 0.000218 mmHg at 25°C | [2] |
| Solubility | No quantitative data available. Generally, hydroxybenzoic acids are sparingly soluble in water and more soluble in organic solvents like ethanol, acetone, and DMSO.[3] |
Chemical Properties
The chemical behavior of 4-Ethyl-2-hydroxybenzoic acid is dictated by the interplay of its functional groups: the carboxylic acid, the phenolic hydroxyl group, and the ethyl-substituted aromatic ring.
| Property | Value/Description | Source |
| pKa | No experimental data available for 4-Ethyl-2-hydroxybenzoic acid. For comparison, the pKa of the parent compound, 2-hydroxybenzoic acid (salicylic acid), is approximately 2.97.[4] The ethyl group at the para position is expected to have a minor electronic effect on the acidity. | |
| Reactivity | The carboxylic acid group can undergo esterification and other typical reactions of carboxylic acids. The phenolic hydroxyl group can be alkylated or acylated. The aromatic ring is susceptible to electrophilic substitution, with the directing effects of the hydroxyl and carboxyl groups influencing the position of substitution. |
Spectral Data
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Signals in the range of 6.5-8.0 ppm, with splitting patterns determined by the substitution on the benzene ring.
-
Ethyl Group Protons: A quartet around 2.6 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).
-
Carboxylic Acid Proton: A broad singlet at >10 ppm.
-
Hydroxyl Proton: A broad singlet with a chemical shift that is dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the range of 170-180 ppm.
-
Aromatic Carbons: Signals between 110-160 ppm.
-
Ethyl Group Carbons: Signals for the CH₂ and CH₃ groups in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[5]
-
O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Bands in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak (M⁺): Expected at m/z = 166.
-
Key Fragmentation Patterns: Loss of H₂O (m/z = 148), loss of COOH (m/z = 121), and fragmentation of the ethyl group. The fragmentation of benzoic acid derivatives often shows a characteristic peak for the benzoyl cation.
Experimental Protocols
Synthesis of 4-Ethyl-2-hydroxybenzoic Acid via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a common method for the synthesis of hydroxybenzoic acids.[6] The following is a generalized protocol for the synthesis of 4-Ethyl-2-hydroxybenzoic acid from 4-ethylphenol (B45693).
Materials:
-
4-Ethylphenol
-
Potassium hydroxide (B78521) (KOH)
-
Carbon dioxide (CO₂) (dry ice or gas cylinder)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ethanol (for recrystallization)
-
High-pressure autoclave
Procedure:
-
Formation of Potassium 4-Ethylphenoxide: In a suitable reaction vessel, dissolve 4-ethylphenol in a minimal amount of a suitable solvent (e.g., a high-boiling point ether). Add an equimolar amount of potassium hydroxide and heat the mixture to evaporate the solvent and any water formed, yielding the dry potassium 4-ethylphenoxide salt.
-
Carboxylation: Transfer the dry potassium 4-ethylphenoxide to a high-pressure autoclave. Seal the autoclave and introduce carbon dioxide to a pressure of approximately 100 atm. Heat the autoclave to around 150-180 °C for several hours.
-
Work-up and Acidification: After the reaction is complete, cool the autoclave to room temperature and cautiously vent the excess CO₂. Dissolve the solid product in water. Slowly add concentrated hydrochloric acid to the aqueous solution with stirring until the solution is acidic (pH < 2), which will precipitate the crude 4-Ethyl-2-hydroxybenzoic acid.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[7]
Materials:
-
Crude 4-Ethyl-2-hydroxybenzoic acid
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is often a good starting point for hydroxybenzoic acids.
-
Dissolution: Place the crude 4-Ethyl-2-hydroxybenzoic acid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified compound should form. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or by air drying.
Biological Activity and Potential Applications
Hydroxybenzoic acids are known to possess a range of biological activities, including antimicrobial and antioxidant properties.[8][9]
Antimicrobial Mechanism of Action
The antimicrobial action of phenolic acids like 4-Ethyl-2-hydroxybenzoic acid is generally attributed to their ability to disrupt microbial cell membranes. This disruption can lead to a loss of membrane integrity, changes in membrane potential, and ultimately, cell death.[10] The lipophilicity of the molecule, influenced by the ethyl group, may play a significant role in its interaction with the lipid bilayer of bacterial membranes.[10]
Conclusion
4-Ethyl-2-hydroxybenzoic acid is a compound with a range of interesting physical and chemical properties. While a complete experimental dataset is not yet available, this guide provides a solid foundation of its known characteristics and predictive insights. The provided experimental protocols for its synthesis and purification offer a starting point for researchers interested in working with this molecule. Further investigation into its biological activities could uncover novel applications in drug development and other scientific disciplines.
References
- 1. 4-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 261631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
